![molecular formula C19H15FO4 B5070581 (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one](/img/structure/B5070581.png)
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a furan ring substituted with a 2,5-dimethoxyphenyl group and a 4-fluorophenylmethylidene group. Its distinct structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the substitution of the furan ring with a 2,5-dimethoxyphenyl group, which can be carried out using electrophilic aromatic substitution reactions.
Addition of the 4-fluorophenylmethylidene group: The final step involves the addition of the 4-fluorophenylmethylidene group to the furan ring, which can be achieved through a Wittig reaction or similar methodologies.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the fluorophenylmethylidene group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream biological effects.
Interacting with cellular pathways: The compound may influence signaling pathways, gene expression, or metabolic processes.
Inducing oxidative stress: The compound may generate reactive oxygen species, leading to cellular damage or apoptosis.
Comparación Con Compuestos Similares
- (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-chlorophenyl)methylidene]furan-2-one
- (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-bromophenyl)methylidene]furan-2-one
- (3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methylidene]furan-2-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, bromine, methyl).
- Chemical Properties: These differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can affect the compound’s interaction with biological targets and its overall efficacy.
Propiedades
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCCNNQGLLKEQZ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
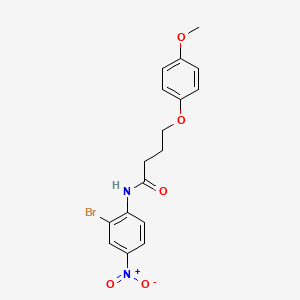
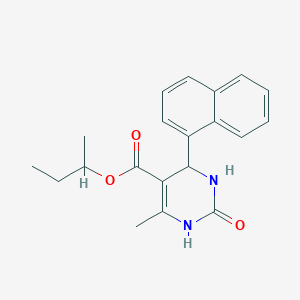
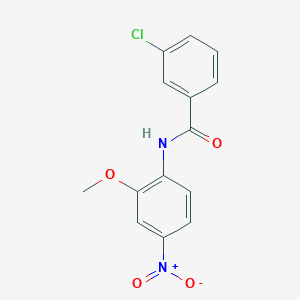

![2-chloro-4,5-difluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)
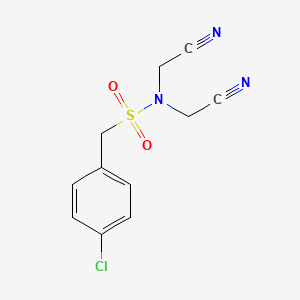


![4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5070589.png)
![2-methoxy-N-[2-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5070597.png)
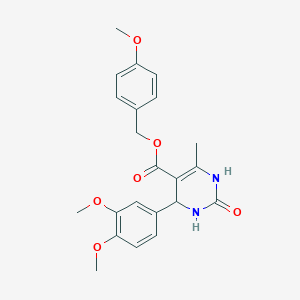
![Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride](/img/structure/B5070613.png)
